2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide
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Overview
Description
2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the diaminopyrimidine moiety in the structure is crucial for its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diaminopyrimidine Core: The synthesis begins with the formation of the 4,6-diaminopyrimidine core. This can be achieved through the reaction of guanidine with a suitable β-dicarbonyl compound under basic conditions.
Thioether Formation: The next step involves the introduction of the sulfanyl group. This can be done by reacting the 4,6-diaminopyrimidine with a suitable thiol compound under mild conditions.
Acylation: The resulting compound is then acylated with a propanoyl chloride derivative to introduce the propanoyl group.
Amidation: Finally, the compound is reacted with 2-aminobenzamide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its antiviral, antibacterial, and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The diaminopyrimidine moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide has a unique combination of functional groups that enhance its biological activity. The presence of the propanoyl and benzamide groups provides additional sites for interaction with biological targets, potentially increasing its efficacy and selectivity.
Properties
Molecular Formula |
C14H16N6O2S |
---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
2-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzamide |
InChI |
InChI=1S/C14H16N6O2S/c1-7(23-14-19-10(15)6-11(16)20-14)13(22)18-9-5-3-2-4-8(9)12(17)21/h2-7H,1H3,(H2,17,21)(H,18,22)(H4,15,16,19,20) |
InChI Key |
ZXJFZLHFWDTUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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